molecular formula C9H15BrO3 B6271394 methyl 2-[4-(bromomethyl)oxan-4-yl]acetate CAS No. 2757900-98-2

methyl 2-[4-(bromomethyl)oxan-4-yl]acetate

Cat. No.: B6271394
CAS No.: 2757900-98-2
M. Wt: 251.1
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Description

Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate is an organic compound with the molecular formula C9H15BrO3 It is a derivative of oxane, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate can be synthesized through a multi-step process. One common method involves the bromination of oxane derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The brominated intermediate is then reacted with methyl acetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Products include oxane derivatives with hydroxyl or carbonyl groups.

    Reduction: Products include alcohols or other reduced forms of the ester group.

Scientific Research Applications

Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-[4-(bromomethyl)oxan-4-yl]acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(chloromethyl)oxan-4-yl]acetate
  • Methyl 2-[4-(iodomethyl)oxan-4-yl]acetate
  • Methyl 2-[4-(hydroxymethyl)oxan-4-yl]acetate

Uniqueness

Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2757900-98-2

Molecular Formula

C9H15BrO3

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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